molecular formula C12H9NO4 B14633687 2-(2-Nitrophenoxy)phenol CAS No. 54291-84-8

2-(2-Nitrophenoxy)phenol

Cat. No.: B14633687
CAS No.: 54291-84-8
M. Wt: 231.20 g/mol
InChI Key: OMBYKEPTUBYZGI-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)phenol is a nitroaromatic compound featuring a phenol core substituted with a 2-nitrophenoxy group. The nitro (-NO₂) and phenoxy (-O-C₆H₄-) groups confer unique reactivity, making it a candidate for pharmaceutical intermediates and materials science. Nitrophenolic compounds generally exhibit moderate solubility in polar solvents and stability under ambient conditions, though toxicity and handling precautions are critical .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-nitrophenol with phenol in the presence of a base, such as sodium hydroxide (NaOH), which facilitates the formation of the phenoxy linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2-(2-Nitrophenoxy)phenol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound* C₁₂H₉NO₄ 231.20 -OH, -O-C₆H₃(NO₂)- Not Available
2-Nitrophenol (o-Nitrophenol) C₆H₅NO₃ 139.11 -OH, -NO₂ (ortho) 88-75-5
5-Methoxy-2-nitrophenol C₇H₇NO₄ 169.13 -OH, -NO₂, -OCH₃ (para to -NO₂) Not Available
Phenol, 2-(trifluoromethyl) C₇H₅F₃O 162.11 -OH, -CF₃ (ortho) 444-30-4
(R)-2-((2-Nitrophenoxy)methyl)oxirane C₉H₉NO₄ 195.17 Epoxide ring, -O-C₆H₃(NO₂)- 345975-15-7

Key Observations:

  • Electron-Withdrawing Effects: The nitro group in this compound enhances acidity compared to non-nitrated phenols like 2-(trifluoromethyl)phenol .
  • Steric Hindrance: The ortho-substituted nitrophenoxy group may reduce reactivity in electrophilic substitution reactions compared to para-substituted analogs (e.g., 5-Methoxy-2-nitrophenol) .

Properties

CAS No.

54291-84-8

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2-(2-nitrophenoxy)phenol

InChI

InChI=1S/C12H9NO4/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,14H

InChI Key

OMBYKEPTUBYZGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2O

Origin of Product

United States

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